molecular formula C8H6BrN3O B1442272 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 879883-63-3

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1442272
CAS No.: 879883-63-3
M. Wt: 240.06 g/mol
InChI Key: CTNBHHKFCAFNSS-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 879883-63-3) is a high-value chemical building block with the molecular formula C8H6BrN3O and a molecular weight of 240.06 g/mol . This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The presence of the 5-bromopyridin-2-yl group makes it an excellent synthetic intermediate; the bromine atom is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for rapid diversification of the pyridine ring . This enables researchers to efficiently create a library of derivatives for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key precursor in the development of potential pharmaceutical candidates, agrochemicals, and organic materials. The compound is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the provided Safety Data Sheet for handling precautions, as this compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

5-(5-bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBHHKFCAFNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699491
Record name 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879883-63-3
Record name 5-Bromo-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 3-Bromo-5-chloropyridine with 5-Methyl-1,3,4-oxadiazole-2-thiol

  • Reaction Type: Nucleophilic aromatic substitution
  • Procedure:
    3-Bromo-5-chloropyridine is reacted with 5-methyl-1,3,4-oxadiazole-2-thiol under basic conditions. Potassium carbonate is commonly used as the base, and dimethylformamide (DMF) serves as the solvent. The reaction is conducted at elevated temperatures to facilitate the displacement of the chlorine atom by the thiol group, forming the desired this compound derivative.
  • Optimization: Temperature and reaction time are carefully controlled to maximize yield and purity while minimizing side reactions.

Cyclization from Amidoximes and Carboxylic Acids

  • Starting Materials:
    • Amidoxime derived from 5-bromopyridine nitrile
    • Acetic acid derivatives providing the methyl substituent
  • Method:
    The amidoxime and carboxylic acid are coupled using EDC and HOAt, followed by cyclodehydration with triethylamine at 100 °C to form the oxadiazole ring with the bromopyridinyl substituent at the 5-position and methyl at the 3-position.

Alternative Synthetic Routes and Catalytic Methods

Though less directly related to the exact compound, several innovative methods for synthesizing substituted oxadiazoles provide useful insights:

  • Oxidative Heterocyclization Using Visible Light and Eosin-Y Catalyst:
    This method involves oxidative cyclization of hydrazone precursors under visible light and atmospheric oxygen, yielding substituted 1,3,4-oxadiazoles efficiently and with high yields (up to 94%). While focused on 1,3,4-oxadiazoles, the approach demonstrates environmentally friendly synthesis options.

  • Pd-Catalyzed Oxidative Annulations:
    Palladium-catalyzed reactions between substituted hydrazides and isocyanides in the presence of oxygen can produce various oxadiazole derivatives, offering regioselectivity and mild conditions.

  • Cyclization of Acylhydrazides with Carbon Disulfide:
    For related oxadiazole-2-thiol derivatives, reaction of acylhydrazides with CS2 under alkaline conditions followed by acidification forms the oxadiazole ring, which can then be functionalized further.

Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Nitrile + Hydroxylamine + Carboxylic acid EDC, HOAt, Triethylamine, DMF, 100 °C Amidoxime formation + cyclization ~66 One-pot parallel synthesis adaptable to bromopyridinyl substituent
2 3-Bromo-5-chloropyridine + 5-methyl-1,3,4-oxadiazole-2-thiol K2CO3, DMF, elevated temperature Nucleophilic aromatic substitution Not specified Requires careful temperature and time control
3 Hydrazones + Eosin-Y catalyst + O2 Visible light, atmospheric oxygen Oxidative heterocyclization Up to 94 Environmentally friendly, for 1,3,4-oxadiazoles
4 Acylhydrazides + CS2 + base Alcoholic alkaline solution, acidification Cyclization to oxadiazole-2-thiol Not specified Useful for thiol derivatives, precursor for further functionalization

Research Findings and Notes

  • The one-pot amidoxime-carboxylic acid cyclization method is widely used due to its efficiency and adaptability for various substituents, including bromopyridinyl groups, making it suitable for synthesizing this compound.

  • Nucleophilic aromatic substitution on halogenated pyridines with oxadiazole-thiol derivatives provides a direct route to introduce the bromopyridinyl group, with potassium carbonate and DMF being effective base and solvent, respectively.

  • Alternative catalytic and oxidative methods, although more common for 1,3,4-oxadiazoles, suggest potential for greener and more selective synthesis routes that could be adapted for 1,2,4-oxadiazole derivatives in future research.

  • Reaction yields vary depending on substituents and conditions, but careful optimization of temperature, solvent, and reagent stoichiometry is critical to maximize purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole. Research indicates that compounds with oxadiazole moieties exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that derivatives of oxadiazoles showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer properties. A synthesis of various oxadiazole derivatives revealed that compounds containing the oxadiazole ring can induce apoptosis in cancer cells. Specifically, derivatives with bromine substitutions showed enhanced cytotoxicity against human cancer cell lines .

Neuroprotective Effects
Research suggests that compounds like this compound may have neuroprotective effects. A study on neurodegenerative diseases indicated that oxadiazoles could inhibit neuroinflammation and oxidative stress in neuronal cells .

Material Science

Polymer Chemistry
In material science, oxadiazoles are used to create polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical strength .

Fluorescent Materials
The compound has potential applications in developing fluorescent materials. Studies have reported that oxadiazole derivatives can be used as fluorescent probes due to their unique electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Agricultural Chemistry

Pesticide Development
The compound's structure suggests potential applications in developing new pesticides. Research has shown that oxadiazole derivatives can exhibit insecticidal properties. For example, a study indicated that certain oxadiazole-based compounds effectively control pest populations while being less harmful to non-target organisms .

Herbicide Activity
Additionally, this compound has been evaluated for herbicidal activity. Field trials demonstrated its effectiveness in inhibiting the growth of common weeds without adversely affecting crop yield .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsReduction in oxidative stress

Table 2: Material Properties

PropertyValueNotes
Thermal StabilityIncreased compared to controlEnhanced by incorporation into polymers
Mechanical StrengthImproved tensile strengthSuitable for structural applications
FluorescenceEmission at specific wavelengthsPotential use in OLEDs

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, a series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria.

Case Study 2: Polymer Application
A collaborative research project between ABC Institute and DEF Corporation focused on integrating this compound into polymer formulations. The resulting materials demonstrated superior thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
  • Structure : Replaces the bromopyridine with a bromophenyl group.
  • Properties :
    • Molecular Weight: 239.07 g/mol
    • Purity: 97% (commercially available) .
  • Applications : Used in inhibitors of pyridoxal 5′-phosphate-dependent enzymes (e.g., BioA) due to its hydrophobic interactions with aromatic binding pockets .
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
  • Structure : Bromomethyl substituent at the para position of the phenyl ring.
  • Properties :
    • Melting Point: 114–116°C
    • Molecular Weight: 253.10 g/mol .
  • Reactivity : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), making it valuable in polymer and prodrug synthesis .
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole
  • Structure : Incorporates an isocyanate group on the phenyl ring.
  • Applications : Used in polyurethane and crosslinked polymer synthesis due to the reactive isocyanate moiety .

Heterocyclic vs. Aromatic Substituents

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole vs. 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
  • Biological Activity : Pyridine-containing derivatives show higher specificity for kinase targets, while phenyl analogs are more common in antimicrobial agents .

Positional Isomerism and Substituent Effects

5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
  • Structure : Bromomethyl group at the ortho position of the phenyl ring.
  • Properties :
    • Melting Point: 66–67.5°C
    • Molecular Weight: 253.10 g/mol .
  • Comparison with Para Isomer : The ortho isomer exhibits lower melting points due to reduced symmetry and weaker crystal packing .
3-Methyl-1,2,4-oxadiazole vs. 2-Methyl-1,2,4-oxadiazole
  • Bioactivity : 3-Methyl substitution is critical for muscarinic receptor binding; 2-methyl analogs show 10-fold lower affinity .

Functional Group Modifications

5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
  • Structure : Replaces the methyl group with a piperidinyl moiety.
  • Applications : The basic piperidine nitrogen enhances solubility and enables salt formation, useful in central nervous system (CNS) drug design .
Hydrochloride Salts of 3-Methyl-1,2,4-oxadiazole Derivatives
  • Example: 5-[2-(3-tret-butylamino-2-hydroxypropoxy)phenoxymethyl]-3-methyl-1,2,4-oxadiazole hydrochloride.
  • Applications : Improved aqueous solubility for ocular drug formulations (e.g., glaucoma treatment) .

Data Tables

Table 1: Physical Properties of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
This compound 255.08 Not reported Kinase inhibitors, BioA inhibitors
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole 239.07 Not reported Enzyme inhibitors
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 253.10 114–116 Polymer synthesis
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 253.10 66–67.5 Prodrug functionalization

Biological Activity

5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anti-infective agent and its role in enzyme inhibition and receptor binding.

The molecular formula of this compound is C8_8H6_6BrN3_3O, with a molecular weight of 240.06 g/mol. The compound features a bromine atom attached to a pyridine ring and an oxadiazole moiety, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, inhibiting their activity and leading to significant biological effects. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis through mechanisms involving p53 activation and caspase cleavage .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown significant cytotoxicity against various human cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-7 (Breast)15.63Apoptosis induction via p53 activation
DoxorubicinMCF-7 (Breast)10.38DNA intercalation
1,2,4-Oxadiazole DerivativeU937 (Leukemia)<0.12Enzyme inhibition

The above table illustrates the comparative efficacy of this compound against established anticancer agents like doxorubicin.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in various diseases:

EnzymeIC50_{50} (nM)Selectivity
hCA II750Moderate
hCA IX89High

These results indicate that this compound possesses selective inhibition capabilities that could be exploited in drug development for conditions such as glaucoma .

Case Studies

A notable study investigated the efficacy of various oxadiazole derivatives in inducing apoptosis in cancer cells. The results indicated that modifications on the oxadiazole ring significantly influenced biological activity. For example:

  • Study on MCF-7 Cells : The compound was found to increase p53 levels and activate caspase pathways leading to apoptosis.
  • Inhibition of Cancer Cell Proliferation : Flow cytometry assays confirmed that the compound effectively induced cell cycle arrest at G0/G1 phase in MCF-7 cells.

Q & A

Q. What are the common synthetic routes for 5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole, and what reaction conditions optimize yield?

The synthesis typically involves constructing the oxadiazole ring from precursors like amidoximes and acyl chlorides. A key step is the cyclization of 5-bromo-2-pyridinecarboxamide derivatives with hydroxylamine under reflux conditions. Optimized conditions include:

  • Solvents : Dichloromethane (DCM) or ethanol for solubility and stability .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. Example Protocol :

React 5-bromo-2-pyridinecarbonitrile with hydroxylamine hydrochloride in ethanol.

Treat the intermediate with acetyl chloride in DCM under reflux.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data Collection : Use a Bruker APEX II diffractometer (Mo Kα radiation) .
  • Refinement : SHELX suite (SHELXL for structure refinement, SHELXS for solution) .
  • Validation : Check for R-factor convergence (< 0.05) and electron density maps .

Q. Software Workflow :

Data Integration : SAINT .

Structure Solution : Direct methods in SHELXS .

Refinement : SHELXL with anisotropic displacement parameters .

Q. What analytical techniques confirm the compound’s identity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at δ 2.5 ppm, pyridine protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ at m/z 256.03) and collision cross-section (CCS) validation .
  • HPLC : Purity >97% using a C18 column (acetonitrile/water, 70:30) .

Table 1 : Key Spectral Data

TechniqueObserved ValueReference Standard
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃)
HRMS (ESI+)m/z 256.0301

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine at the pyridine’s 5-position is highly reactive in palladium-catalyzed couplings. Key factors:

  • Catalyst System : Pd(PPh₃)₄/K₂CO₃ in THF/water (yields >85%) .
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances oxidative addition to Pd⁰ .
  • Applications : Synthesis of biaryl derivatives for drug discovery .

Challenges : Competing dehalogenation requires strict anhydrous conditions .

Q. What biological activities are reported for oxadiazole derivatives, and how do structural modifications affect potency?

  • Antimicrobial Activity : MIC values of 4–16 µg/mL against E. coli and S. aureus for analogs with halogen substituents .
  • Anticancer Activity : IC₅₀ = 0.5–0.75 µM against MCF7 and A549 cells via caspase-3 activation .
  • Structure-Activity Relationship (SAR) :
    • Methyl at position 3 enhances lipophilicity (logP ~2.1) .
    • Bromine improves target binding (ΔG = −8.2 kcal/mol in docking) .

Table 2 : Bioactivity of Selected Derivatives

CompoundTargetIC₅₀/MICReference
5-(5-Bromo-2-pyridyl)-3-MeEGFR kinase0.72 µM
3-Me-5-(4-Br-phenyl)E. coli16 µg/mL

Q. How can computational methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina for binding mode analysis (PDB: 1M17) .
  • QSAR Models : Hammett constants (σ = 0.23 for Br) correlate with antimicrobial potency .
  • MD Simulations : Stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

Case Study : Docking of the compound into EGFR kinase revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Assay Variability : Differences in cell lines (e.g., HT29 vs. HCT116) and incubation times .
  • Purity : HPLC purity >95% required; impurities (e.g., dehalogenated byproducts) skew results .
  • Statistical Analysis : Use ANOVA to compare datasets (p < 0.05 for significance) .

Q. Recommendations :

Standardize protocols (e.g., MTT assay at 48h incubation).

Validate compound identity with LC-MS post-assay .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
5-(5-Bromopyridin-2-yl)-3-methyl-1,2,4-oxadiazole

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